molecular formula C24H21FN2O3 B7712884 1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7712884
M. Wt: 404.4 g/mol
InChI Key: DKPOGZNAHFSISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxyphenyl group, and a tetrahydroquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-30-22-7-3-2-6-20(22)26-23(28)18-10-13-21-17(15-18)5-4-14-27(21)24(29)16-8-11-19(25)12-9-16/h2-3,6-13,15H,4-5,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOGZNAHFSISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction, often using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the tetrahydroquinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The tetrahydroquinoline core provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate
  • 4-(2-(4-fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

Uniqueness

1-(4-fluorobenzoyl)-N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.